molecular formula C12H11NO2S B6282013 2-benzyl-5-methyl-1,3-thiazole-4-carboxylic acid CAS No. 1368428-96-9

2-benzyl-5-methyl-1,3-thiazole-4-carboxylic acid

Katalognummer: B6282013
CAS-Nummer: 1368428-96-9
Molekulargewicht: 233.29 g/mol
InChI-Schlüssel: MKDOTQLFKPYYEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Benzyl-5-methyl-1,3-thiazole-4-carboxylic acid is an organic compound with the molecular formula C12H11NO2S. It is a thiazole derivative characterized by a benzyl group at the 2-position, a methyl group at the 5-position, and a carboxylic acid group at the 4-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-benzyl-5-methyl-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzylamine with a thioamide derivative, followed by cyclization and oxidation steps. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as sulfuric acid or phosphoric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Benzyl-5-methyl-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

2-Benzyl-5-methyl-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-benzyl-5-methyl-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. For example, thiazole derivatives are known to interact with topoisomerase II, leading to DNA double-strand breaks and cell death .

Vergleich Mit ähnlichen Verbindungen

  • 2-Methyl-1,3-thiazole-5-carboxylic acid
  • 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
  • 2-Aminothiazole derivatives

Comparison: Compared to these similar compounds, 2-benzyl-5-methyl-1,3-thiazole-4-carboxylic acid is unique due to the presence of the benzyl group, which can enhance its biological activity and chemical reactivity. This structural feature allows for more diverse applications and interactions in various scientific fields .

Eigenschaften

CAS-Nummer

1368428-96-9

Molekularformel

C12H11NO2S

Molekulargewicht

233.29 g/mol

IUPAC-Name

2-benzyl-5-methyl-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C12H11NO2S/c1-8-11(12(14)15)13-10(16-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,15)

InChI-Schlüssel

MKDOTQLFKPYYEM-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=C(S1)CC2=CC=CC=C2)C(=O)O

Reinheit

0

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.